9,10-Dihydroacridin-9-amine
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Overview
Description
9,10-Dihydroacridin-9-amine is a nitrogen-containing heterocyclic compound that belongs to the acridine family. This compound is characterized by its tricyclic structure, which includes two benzene rings fused to a central pyridine ring. It is known for its yellow crystalline appearance and is almost insoluble in water. The compound has significant applications in various fields due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Industrial Production Methods:
- Industrially, the synthesis of this compound can be scaled up by optimizing the reaction conditions mentioned above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form acridone derivatives.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Acridone derivatives.
Reduction: Hydrogenated acridine derivatives.
Substitution: Various substituted acridine derivatives.
Scientific Research Applications
9,10-Dihydroacridin-9-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9,10-Dihydroacridin-9-amine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA and can inhibit the activity of enzymes such as topoisomerases and telomerases . The compound’s planar structure allows it to insert between the base pairs of the DNA double helix, leading to the unwinding of the helical structure and interference with DNA replication and transcription .
Comparison with Similar Compounds
Acridine: A parent compound with similar structural features but without the hydrogenation at the 9,10 positions.
Acridone: An oxidized derivative of acridine with a carbonyl group at the 9 position.
9-Aminoacridine: A closely related compound with an amino group at the 9 position but without the hydrogenation at the 9,10 positions.
Uniqueness:
Properties
CAS No. |
114990-34-0 |
---|---|
Molecular Formula |
C13H12N2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
9,10-dihydroacridin-9-amine |
InChI |
InChI=1S/C13H12N2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8,13,15H,14H2 |
InChI Key |
QMFZCYUXVRMJKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3N2)N |
Origin of Product |
United States |
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